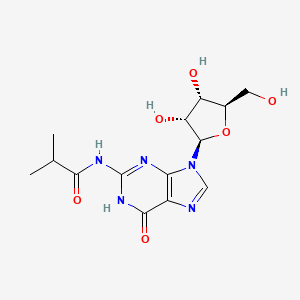

N-Isobutyrylguanosine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTYJSXVUGJSGM-HTVVRFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347293 | |

| Record name | N-Isobutyrylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64350-24-9 | |

| Record name | N-Isobutyrylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Isobutyrylguanosine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

N-Isobutyrylguanosine is a protected nucleoside derivative of guanosine, a fundamental component of RNA. Its primary role in biotechnology and pharmaceutical development is as a transiently protected building block in the chemical synthesis of oligonucleotides, including RNA strands and their analogs. The isobutyryl group serves to protect the exocyclic amine of the guanine base during the automated solid-phase synthesis process, preventing unwanted side reactions and ensuring the fidelity of the synthesized nucleic acid sequence. This guide provides a comprehensive overview of its chemical properties, structure, and its pivotal role in synthetic nucleic acid chemistry.

Chemical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉N₅O₆ | [1] |

| Molecular Weight | 353.33 g/mol | [1] |

| Melting Point | 148 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in acetonitrile and DMSO; slightly soluble in methanol. | |

| Storage Conditions | Long-term storage at -20°C is recommended. For short-term, store at 2-8°C under dry conditions. | [2] |

Chemical Structure

The structure of this compound consists of a guanine base attached to a ribose sugar, with an isobutyryl group (-CO-CH(CH₃)₂) protecting the exocyclic amine at the N² position of the guanine ring. This modification is crucial for its application in oligonucleotide synthesis.

Structural Identifiers:

| Identifier | Value |

| SMILES | CC(C)C(=O)NC1=NC2=C(N=CN2[C@H]3--INVALID-LINK--CO)O)O)C(=O)N1 |

| InChI | InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1 |

Experimental Protocols

Synthesis of N²-Isobutyrylguanosine

The following protocol is adapted from a procedure for the synthesis of a derivative, N²-Isobutyryl-2′-O-(o-nitrobenzyl)guanosine, and outlines the initial N-acylation of guanosine.[3]

Materials:

-

Guanosine

-

Anhydrous Pyridine

-

Isobutyryl chloride

-

Methanol

-

Dichloromethane

Procedure:

-

Suspend guanosine in anhydrous pyridine.

-

Cool the suspension in an ice bath.

-

Add isobutyryl chloride dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual pyridine.

-

The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Characterization Data (for the analogous N²-Isobutyryl-2'-deoxyguanosine)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum of N²-Isobutyryl-2'-deoxyguanosine:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

| ~2.3 - 2.8 | Multiplet | 3H | H-2' of deoxyribose, -CH(CH₃)₂ |

| ~3.7 - 4.0 | Multiplet | 2H | H-5' of deoxyribose |

| ~4.1 | Multiplet | 1H | H-4' of deoxyribose |

| ~4.6 | Multiplet | 1H | H-3' of deoxyribose |

| ~5.4 | Triplet | 1H | 5'-OH |

| ~6.2 | Triplet | 1H | H-1' of deoxyribose |

| ~8.1 | Singlet | 1H | H-8 of guanine |

| ~11.8 (broad) | Singlet | 1H | N-H of guanine |

| ~12.1 (broad) | Singlet | 1H | N-H of isobutyryl |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum of N²-Isobutyryl-2'-deoxyguanosine:

| Chemical Shift (ppm) | Assignment |

| ~19.0 | -CH(CH₃)₂ |

| ~36.0 | -CH(CH₃)₂ |

| ~39.0 | C-2' of deoxyribose |

| ~62.0 | C-5' of deoxyribose |

| ~71.0 | C-3' of deoxyribose |

| ~83.0 | C-1' of deoxyribose |

| ~88.0 | C-4' of deoxyribose |

| ~121.0 | C-5 of guanine |

| ~137.0 | C-8 of guanine |

| ~148.0 | C-4 of guanine |

| ~148.5 | C-2 of guanine |

| ~156.0 | C-6 of guanine |

| ~180.0 | C=O of isobutyryl |

Mass Spectrometry (MS): The expected exact mass for this compound (C₁₄H₁₉N₅O₆) is 353.1335. Electron ionization mass spectrometry would likely show a molecular ion peak at m/z = 353, along with fragmentation patterns corresponding to the loss of the isobutyryl group and cleavage of the glycosidic bond.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: Broad band around 3300-3400 cm⁻¹ (from the ribose hydroxyl groups).

-

N-H stretching: Around 3100-3300 cm⁻¹ (from the amide and guanine ring).

-

C-H stretching: Around 2850-3000 cm⁻¹ (from the alkyl groups).

-

C=O stretching (amide): Strong band around 1680-1700 cm⁻¹.

-

C=O stretching (guanine): Strong band around 1650-1670 cm⁻¹.

-

C-O stretching: In the fingerprint region, around 1000-1200 cm⁻¹.

Role in Oligonucleotide Synthesis

This compound is a key component in the phosphoramidite method of solid-phase oligonucleotide synthesis. The isobutyryl group protects the N²-amino group of guanine from reacting with the phosphoramidite monomers during the coupling steps. It is stable to the acidic conditions used for detritylation but can be readily removed under basic conditions at the end of the synthesis.

Workflow of Phosphoramidite Oligonucleotide Synthesis

The following diagram illustrates the cyclical process of solid-phase oligonucleotide synthesis, highlighting the role of protected nucleosides like this compound.

Caption: Workflow of solid-phase phosphoramidite oligonucleotide synthesis.

This cyclical process is repeated to build the desired oligonucleotide sequence. This compound, in its phosphoramidite form, is introduced during the "Coupling" step when a guanine base is required in the sequence. After the entire sequence is assembled, the "Cleavage and Deprotection" step, typically using aqueous ammonia, removes the isobutyryl protecting groups from all guanine bases, along with other protecting groups, to yield the final, functional oligonucleotide.[4][5][6]

Biological Significance

While this compound itself is not known to be directly involved in biological signaling pathways, its role as a precursor in the synthesis of therapeutic and research-grade oligonucleotides is of immense biological significance. These synthetic nucleic acids are used in a wide range of applications, including:

-

Antisense therapy: Designing oligonucleotides that can bind to specific mRNA molecules and inhibit the translation of disease-causing proteins.

-

RNA interference (RNAi): Using small interfering RNAs (siRNAs) to silence specific genes.

-

Aptamers: Creating synthetic nucleic acid ligands that can bind to specific molecular targets.

-

Diagnostic probes: Developing nucleic acid probes for the detection of specific DNA or RNA sequences.

The ability to synthesize high-fidelity oligonucleotides, which relies on protected nucleosides like this compound, is therefore fundamental to advancements in molecular biology, drug discovery, and diagnostics.[7]

References

- 1. akonscientific.com [akonscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. EP1604995A1 - Novel guanosine derivatives and use thereof - Google Patents [patents.google.com]

- 7. caymanchem.com [caymanchem.com]

N-Isobutyrylguanosine Protecting Group: A Technical Guide for Researchers

An In-Depth Examination of N-Isobutyrylguanosine in Oligonucleotide Synthesis, Deprotection Strategies, and Performance Metrics.

For researchers, scientists, and professionals engaged in drug development and molecular biology, the precise chemical synthesis of oligonucleotides is a foundational requirement. The selection of appropriate protecting groups for the exocyclic amines of nucleobases is critical to ensure high-fidelity synthesis. Among these, this compound (iBu-G) has established itself as a reliable and widely used protecting group for guanosine. This technical guide provides a comprehensive overview of the chemistry of the N-isobutyryl protecting group for guanosine, including detailed experimental protocols, quantitative data on its performance, and a discussion of potential side reactions.

Core Principles of this compound Protection

In the phosphoramidite method of solid-phase oligonucleotide synthesis, the exocyclic amino group of guanine is nucleophilic and must be protected to prevent undesirable side reactions during the sequential addition of nucleotide monomers. The isobutyryl group serves as a robust acyl protecting group for the N2 position of guanosine. Its primary advantages lie in its stability throughout the synthesis cycles and its relatively straightforward removal during the final deprotection step.[1]

The use of this compound phosphoramidite is a standard practice in the synthesis of both DNA and RNA oligonucleotides.[2] It offers a good balance between stability under the acidic conditions of detritylation and lability under the basic conditions of final deprotection.

Quantitative Data: Deprotection Kinetics

The efficiency of a protecting group is largely determined by its stability during synthesis and the ease and completeness of its removal afterward. The rate of deprotection is a critical parameter, especially when synthesizing oligonucleotides with sensitive modifications that may be degraded under harsh basic conditions.

| Protecting Group | Deprotection Reagent | Temperature (°C) | Time for Complete Deprotection | Relative Lability |

| N-Isobutyryl (iBu) | Concentrated Ammonium Hydroxide | 55 | 8 - 12 hours | Standard |

| N-Isobutyryl (iBu) | Ammonium Hydroxide/Methylamine (AMA) | 65 | 10 - 15 minutes | Fast |

| N-Dimethylformamidine (dmf) | Concentrated Ammonium Hydroxide | Room Temperature | ~2 hours | Labile |

| N-Dimethylformamidine (dmf) | Ammonium Hydroxide/Methylamine (AMA) | 65 | < 5 minutes | Very Labile |

| N-Phenoxyacetyl (PAC) | Concentrated Ammonium Hydroxide | Room Temperature | < 4 hours | Labile |

This table is a composite of information from multiple sources and is intended for comparative purposes. Actual deprotection times may vary based on the specific oligonucleotide sequence, length, and other modifications.[3][4][5]

Experimental Protocols

Synthesis of N2-Isobutyryl-5'-O-DMT-2'-deoxyguanosine-3'-O-(N,N-diisopropyl) phosphoramidite

This protocol outlines the key steps for the preparation of the this compound phosphoramidite monomer used in oligonucleotide synthesis.

Materials:

-

N2-Isobutyrylguanosine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve N2-isobutyrylguanosine in anhydrous pyridine.

-

Add DMT-Cl portion-wise while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the 5'-O-DMT-N2-isobutyrylguanosine by silica gel column chromatography.

-

-

Phosphitylation:

-

Dissolve the purified 5'-O-DMT-N2-isobutyrylguanosine in anhydrous dichloromethane.

-

Add DIPEA to the solution.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at room temperature under an inert atmosphere (e.g., argon).

-

Stir the reaction until completion, as monitored by TLC.

-

Quench the reaction with a suitable reagent (e.g., methanol).

-

Purify the crude product by precipitation or silica gel column chromatography to yield the final phosphoramidite.[6]

-

Solid-Phase Oligonucleotide Synthesis Cycle

The following is a generalized protocol for a single coupling cycle using this compound phosphoramidite on an automated DNA/RNA synthesizer.

Reagents:

-

Solid support functionalized with the initial nucleoside

-

Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile)

-

N2-Isobutyrylguanosine phosphoramidite solution in anhydrous acetonitrile

-

Capping solution A (e.g., acetic anhydride in THF/pyridine)

-

Capping solution B (e.g., N-methylimidazole in THF)

-

Oxidizing solution (e.g., iodine in THF/pyridine/water)

-

Anhydrous acetonitrile for washing

Procedure:

-

Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

-

Washing: The solid support is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

This cycle is repeated for each subsequent nucleotide addition.

Deprotection and Cleavage of the Oligonucleotide

Standard Deprotection with Concentrated Ammonium Hydroxide:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide (28-30%).

-

Heat the vial at 55°C for 8-12 hours.

-

Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

-

Wash the support with nuclease-free water and combine the washes.

-

Dry the solution using a vacuum concentrator.

Fast Deprotection with Ammonium Hydroxide/Methylamine (AMA): [7]

-

Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

-

Add the AMA solution to the solid support in a sealed vial.

-

Heat the vial at 65°C for 10-15 minutes.

-

Cool the vial and process the sample as described for the standard deprotection.

Potential Side Reactions

While this compound is a reliable protecting group, some potential side reactions can occur, particularly during the deprotection step.

-

Incomplete Deprotection: Insufficient deprotection time or temperature, or the use of old ammonium hydroxide, can lead to incomplete removal of the isobutyryl group. This results in a heterogeneous product with modified guanine bases, which can affect the oligonucleotide's biological activity.

-

Depurination: Although the isobutyryl group provides good protection, prolonged exposure to the acidic conditions of the detritylation step can lead to some degree of depurination at guanosine residues.[5] Using a milder deblocking agent like dichloroacetic acid (DCA) can minimize this side reaction.[5]

-

Modification of the Protecting Group: While rare, side reactions involving the protecting group itself can occur under certain conditions, especially in the presence of other reactive moieties in the oligonucleotide.

Mandatory Visualizations

References

- 1. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. glenresearch.com [glenresearch.com]

- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Groups [organic-chemistry.org]

N-Isobutyrylguanosine: A Cornerstone in Oligonucleotide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutyrylguanosine (iBu-G) is a critical protected nucleoside derivative that has become indispensable in the chemical synthesis of oligonucleotides. Its primary function is to protect the exocyclic N2 amine of guanosine, preventing unwanted side reactions during the automated solid-phase synthesis of DNA and RNA. This strategic protection is fundamental to achieving high-fidelity synthesis of custom oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. This technical guide provides a comprehensive overview of the historical context of its development, detailed synthetic protocols, and its pivotal role in the phosphoramidite method of oligonucleotide synthesis.

Introduction: The Genesis of a Protecting Group

The advent of automated solid-phase oligonucleotide synthesis revolutionized molecular biology, creating a demand for robust and efficient chemical strategies. The pioneering work of researchers like H. Gobind Khorana in the chemical synthesis of nucleic acids laid the foundation for these advancements. A key challenge in this field was the need for effective protecting groups for the reactive functional groups of nucleobases. The exocyclic amine of guanosine, being nucleophilic, required protection to prevent branching and other side reactions during the formation of the phosphodiester backbone.

The "discovery" of this compound was not a singular event but rather an evolution in the development of N-acyl protecting groups. The isobutyryl group was found to offer a favorable balance of stability during the synthetic cycles and relative ease of removal during the final deprotection step. Its use became widespread with the refinement of the phosphoramidite chemistry for solid-phase synthesis, a method that remains the gold standard today. This compound, as a precursor to its phosphoramidite derivative, is a cornerstone of this methodology, enabling the precise and efficient construction of DNA and RNA sequences.[1][2] Beyond its central role in oligonucleotide synthesis, this compound also serves as an intermediate in the synthesis of some antiviral medications and is utilized in research on RNA catalysis.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to the phosphoramidite form suitable for oligonucleotide synthesis involves a series of well-established chemical transformations.

Synthesis of N2-Isobutyrylguanosine

The most common method for the synthesis of N2-Isobutyrylguanosine involves the selective acylation of the N2-amino group of guanosine using isobutyric anhydride.

Experimental Protocol:

-

Preparation: Guanosine is dried by co-evaporation with anhydrous pyridine to remove any residual water.

-

Reaction: The dried guanosine is suspended in anhydrous pyridine. Isobutyric anhydride is added dropwise to the suspension while stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield N2-Isobutyrylguanosine as a white solid.

Synthesis of 5'-O-DMT-N2-Isobutyrylguanosine

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for selective reaction at the 3'-hydroxyl group in subsequent steps.

Experimental Protocol:

-

Preparation: N2-Isobutyrylguanosine is dried by co-evaporation with anhydrous pyridine.

-

Reaction: The dried N2-Isobutyrylguanosine is dissolved in anhydrous pyridine. 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added in portions, and the reaction is stirred at room temperature. The reaction is monitored by TLC.

-

Work-up: The reaction is quenched with methanol. The mixture is then partitioned between dichloromethane and aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The product is purified by silica gel column chromatography to give 5'-O-DMT-N2-Isobutyrylguanosine.

Synthesis of 5'-O-DMT-N2-Isobutyrylguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

The final step is the phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer used in solid-phase synthesis.

Experimental Protocol:

-

Preparation: 5'-O-DMT-N2-Isobutyrylguanosine is dried under high vacuum.

-

Reaction: The dried starting material is dissolved in anhydrous dichloromethane. N,N-Diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred under an inert atmosphere at room temperature and monitored by TLC or ³¹P NMR.

-

Work-up: The reaction mixture is quenched with methanol and partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated.

-

Purification: The crude phosphoramidite is purified by precipitation from a suitable solvent system (e.g., dichloromethane into cold hexane) to yield the final product as a white foam.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its derivatives.

Table 1: Synthesis and Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₉N₅O₆ | [3] |

| Molecular Weight | 353.33 g/mol | [3] |

| Typical Yield | Varies based on scale and purification method | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and Acetonitrile | [3] |

| Storage | -20°C |

Table 2: Characterization Data for this compound

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 12.03 (s, 1H, NH), 11.49 (s, 1H, NH), 7.99 (s, 1H, H-8), 5.75 (d, J=6.0 Hz, 1H, H-1'), 4.45 (m, 1H, H-2'), 4.09 (m, 1H, H-3'), 3.88 (m, 1H, H-4'), 3.65-3.53 (m, 2H, H-5'), 2.72 (sept, J=6.8 Hz, 1H, CH), 1.09 (d, J=6.8 Hz, 6H, 2xCH₃) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 178.9, 155.1, 150.5, 148.9, 137.7, 119.8, 86.4, 85.3, 70.5, 69.8, 61.3, 35.1, 19.2 | [1] |

Role in Solid-Phase Oligonucleotide Synthesis

This compound, in its phosphoramidite form, is a fundamental building block in the automated solid-phase synthesis of oligonucleotides. The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain, which is attached to a solid support (e.g., controlled pore glass).

Conclusion

This compound is a testament to the crucial role of protecting group chemistry in the advancement of biotechnology. Its widespread adoption in solid-phase oligonucleotide synthesis has enabled the routine and reliable production of custom DNA and RNA sequences, which are fundamental tools in modern biological research, diagnostics, and the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a framework for the preparation of this essential building block, underscoring its continued importance in the field of nucleic acid chemistry.

References

The Role of N-Isobutyrylguanosine in Antiviral Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyrylguanosine serves as a critical building block in the synthesis of modified nucleoside analogs, a class of compounds that form the backbone of many antiviral therapies. The isobutyryl group acts as a protecting group for the exocyclic amine of guanosine, a strategic chemical modification that facilitates the synthesis of complex antiviral prodrugs. This technical guide delves into the pivotal role of this compound, with a particular focus on its application in the development of potent antiviral agents like AT-527, a double prodrug of a guanosine nucleotide analog that has demonstrated significant activity against various RNA viruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

This compound as a Synthetic Intermediate

The primary role of this compound in antiviral drug development is that of a protected intermediate in the chemical synthesis of guanosine-based nucleoside analogs. The isobutyryl group shields the reactive N2-amino group of guanosine, preventing unwanted side reactions during subsequent chemical modifications of the ribose sugar or phosphate moiety. This protection is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

The synthesis of antiviral nucleoside analogs often involves multiple steps, including modifications at the 2'-position of the ribose sugar, which are critical for their mechanism of action. For instance, N2-Isobutyryl-2'-deoxyguanosine has been utilized as a synthetic intermediate in the preparation of nucleoside derivatives with activity against HIV-1.[1] More recently, derivatives of this compound have been instrumental in the synthesis of orally bioavailable prodrugs designed to deliver the active triphosphate form of the nucleoside analog to the target cells.

Case Study: AT-527, a Guanosine Nucleotide Analog Prodrug

A prominent example illustrating the importance of this compound derivatives is the development of AT-527. AT-527 is a double prodrug of a 2'-fluoro-2'-C-methylguanosine monophosphate analog.[2] Its synthesis involves the use of a protected guanosine derivative, highlighting the importance of protecting group chemistry in creating these complex molecules. Once administered, AT-527 is metabolized into its active triphosphate form, AT-9010, which targets the viral RNA-dependent RNA polymerase (RdRp).

Quantitative Antiviral Activity of AT-511 (the free base of AT-527) and its Metabolite AT-9010

The following tables summarize the in vitro antiviral activity and cytotoxicity of AT-511 and the inhibitory activity of its active triphosphate metabolite, AT-9010.

| Table 1: In Vitro Antiviral Activity of AT-511 against Coronaviruses | ||||

| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) |

| SARS-CoV-2 | Normal Human Airway Epithelial Cells | - | 0.47 | >100 |

| HCoV-229E | Huh-7 | 1.8 ± 0.3 | - | >100 |

| HCoV-OC43 | Huh-7 | - | ~0.5 | >100 |

| SARS-CoV | Huh-7 | - | ~0.5 | >100 |

Data sourced from Good et al., 2021.[3][4]

| Table 2: In Vitro Antiviral Activity of AT-281 (free base of AT-752, a related prodrug) against Flaviviruses | |||

| Virus | Cell Line | EC50 (µM) | CC50 (µM) |

| Dengue Virus (DENV-2) | Huh-7 | 0.48 | >170 |

| Dengue Virus (DENV-3) | Huh-7 | 0.77 | >170 |

| Other Flaviviruses | Various | 0.19 - 1.41 | >170 |

Data sourced from Westover et al., 2021.[5][6]

| Table 3: Inhibitory Activity of AT-9010 against Viral Polymerases | ||

| Enzyme | Virus | IC50 (µM) |

| RNA-dependent RNA Polymerase (RdRp) | Hepatitis C Virus (HCV) | 0.15 |

| RNA-dependent RNA Polymerase (RdRp) | Dengue Virus 2 (DENV-2) | Competes with GTP |

Data sourced from Good et al., 2020 and Westover et al., 2021.[2][6]

Experimental Protocols

Synthesis of a Guanosine Phosphoramidate Prodrug (Representative Protocol)

The synthesis of phosphoramidate prodrugs of modified guanosine analogs is a multi-step process that relies on protecting group chemistry. The following is a representative protocol based on the synthesis of similar compounds.

-

Protection of Guanosine: Start with the protection of the N2-amino group of a modified guanosine (e.g., 2'-fluoro-2'-C-methylguanosine) with an isobutyryl group. This is typically achieved by reacting the guanosine derivative with isobutyric anhydride in a suitable solvent like pyridine.

-

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the ribose are protected, often with a silyl protecting group such as TBDMS (tert-butyldimethylsilyl) to prevent their reaction in subsequent steps.

-

Phosphoramidate Coupling: The protected this compound derivative is then reacted with a phosphoramidate reagent, such as an amino acid phosphoramidate, in the presence of a coupling agent to form the phosphoramidate linkage at the 5'-position.

-

Deprotection: Finally, the protecting groups on the sugar and the nucleobase are removed under specific conditions to yield the final phosphoramidate prodrug.

In Vitro Antiviral Assays

1. Cytopathic Effect (CPE) Inhibition Assay

This assay is a high-throughput method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection and Treatment: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of the test compound to the wells. Include virus control (no compound) and cell control (no virus, no compound) wells.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

-

Quantification of CPE: The extent of CPE is quantified by staining the remaining viable cells with a dye such as crystal violet or neutral red. The absorbance is then measured using a plate reader.

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated by regression analysis of the dose-response curves.

2. Virus Yield Reduction Assay

This assay provides a more quantitative measure of antiviral activity by determining the reduction in the amount of infectious virus produced in the presence of the compound.

-

Infection and Treatment: Infect a confluent monolayer of host cells with the virus in the presence of serial dilutions of the test compound, similar to the CPE assay.

-

Incubation: Incubate the plates for a single replication cycle of the virus (e.g., 24-48 hours).

-

Harvesting of Virus: Collect the supernatant from each well, which contains the progeny virus.

-

Virus Titer Determination: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Data Analysis: The viral titers from the compound-treated wells are compared to the virus control to calculate the percentage of inhibition. The EC50 or EC90 (the concentration that inhibits virus yield by 50% or 90%, respectively) is then determined.

3. Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of the active triphosphate form of the nucleoside analog to inhibit the viral polymerase.

-

Enzyme and Template-Primer: The assay is performed with purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) and a synthetic RNA template-primer.

-

Reaction Mixture: The reaction mixture contains the RdRp complex, the RNA template-primer, ribonucleotide triphosphates (NTPs), and varying concentrations of the test compound (in its triphosphate form, e.g., AT-9010).

-

Reaction and Quenching: The reaction is initiated by the addition of NTPs and incubated at an optimal temperature. The reaction is then stopped (quenched) at specific time points.

-

Product Analysis: The RNA products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography (if using radiolabeled NTPs) or fluorescence.

-

Data Analysis: The inhibition of RNA synthesis at different compound concentrations is quantified to determine the 50% inhibitory concentration (IC50).

Mechanism of Action of Guanosine Nucleotide Analog Prodrugs

The antiviral activity of guanosine nucleotide analog prodrugs like AT-527 stems from the ability of their active triphosphate metabolite, AT-9010, to inhibit the viral RNA-dependent RNA polymerase (RdRp). In the case of SARS-CoV-2, AT-9010 exhibits a dual mechanism of action against the nsp12 protein.

dot

References

An In-depth Technical Guide to the Solubility and Stability of N-Isobutyrylguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Isobutyrylguanosine, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers and professionals involved in drug development, oligonucleotide synthesis, and other applications utilizing this protected nucleoside. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standard methodologies and expected properties based on the behavior of analogous nucleoside derivatives.

Introduction to this compound

This compound is a derivative of the nucleoside guanosine where the N2-amino group of the guanine base is protected by an isobutyryl group. This protection is crucial in synthetic organic chemistry, particularly in the synthesis of oligonucleotides, as it prevents unwanted side reactions at the exocyclic amine.[1] Understanding its solubility is critical for reaction setup and purification, while knowledge of its stability is essential for storage, handling, and ensuring the integrity of synthetic processes.

Solubility of this compound

The solubility of a compound is a fundamental property that influences its handling, formulation, and biological availability. For this compound, solubility in various solvents is a key parameter for its use in chemical synthesis.

Qualitative Solubility

Published data and supplier information indicate the following qualitative solubility profile for this compound:

| Solvent | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetonitrile | Soluble | [1] |

| Methanol | Slightly Soluble | - |

| Water | Sparingly Soluble | [2] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. Quantitative determination is recommended for specific applications.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard "shake-flask" method to determine the thermodynamic (equilibrium) solubility of a compound like this compound in aqueous buffers.

Materials:

-

This compound (solid)

-

Aqueous buffers of desired pH (e.g., pH 2, 7, 10)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the desired aqueous buffer to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vial for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with an appropriate solvent (e.g., the mobile phase for HPLC).

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard curve.

-

The calculated concentration represents the aqueous solubility at that specific pH and temperature.

Experimental Workflow for Solubility Determination

Caption: Workflow for Aqueous Solubility Determination.

Stability of this compound

The stability of this compound is a critical parameter that affects its shelf-life, storage conditions, and its utility in chemical reactions where harsh conditions may be required.

General Storage and Stability

This compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the compound in a dry, dark place at -20°C.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] It is also noted to be stable enough for shipping at ambient temperatures for a few weeks.[3] One supplier suggests a shelf-life of at least 4 years under ideal storage conditions.[1]

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify the likely degradation products and establish the degradation pathways and the intrinsic stability of the molecule.[4] These studies are also crucial for developing stability-indicating analytical methods.[5]

Table of Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60°C) | Hydrolysis of the isobutyryl protecting group to yield guanosine. Depurination (cleavage of the glycosidic bond) under harsh acidic conditions. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60°C) | Hydrolysis of the isobutyryl protecting group. |

| Oxidation | 3-30% H₂O₂, room temperature or heat | Oxidation of the guanine base. |

| Thermal Degradation | Dry heat (e.g., 80-100°C) | General decomposition. |

| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Photolytic decomposition. |

Experimental Protocol for a Forced Degradation Study (Hydrolytic Stability)

This protocol outlines a general procedure for assessing the hydrolytic stability of this compound under acidic and basic conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Water bath or incubator

-

HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For acidic degradation, add a known volume of the stock solution to a volumetric flask and add 0.1 M HCl to the mark.

-

For basic degradation, add a known volume of the stock solution to another volumetric flask and add 0.1 M NaOH to the mark.

-

Prepare a control sample by diluting the stock solution with water.

-

Incubate the flasks at a controlled temperature (e.g., 60°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively).

-

Analyze the samples by a validated stability-indicating HPLC method (HPLC-DAD or LC-MS).

-

Monitor the decrease in the peak area of this compound and the appearance of any degradation products.

-

Calculate the degradation rate constant and half-life under each condition.

Logical Flow for Stability Indicating Method Development

Caption: Development of a Stability-Indicating HPLC Method.

Metabolic Fate and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the in vivo metabolic fate of this compound or its direct involvement in cellular signaling pathways.

Postulated Metabolic Pathway

As an N-acylated nucleoside, it is plausible that in a biological system, this compound could be metabolized by hydrolases that cleave the amide bond, releasing guanosine and isobutyric acid. Guanosine would then enter the natural purine metabolism pathways. The metabolism of N-acyl amino acids has been studied, and similar enzymatic hydrolysis is a common route of degradation.[6][7][8]

Caption: Postulated Metabolic Pathway of this compound.

Cellular Signaling

There is no direct evidence to suggest that this compound plays a role in cellular signaling. Its primary known function is as a synthetic intermediate. In contrast, guanosine and its derivatives are known to be involved in various signaling processes.

Conclusion

This compound is a vital component in oligonucleotide synthesis, and understanding its solubility and stability is paramount for its effective use. While specific quantitative data is sparse, this guide provides the necessary theoretical framework and experimental protocols for researchers to determine these properties for their specific applications. The provided methodologies for solubility testing and forced degradation studies are standard in the pharmaceutical industry and can be readily adapted for this compound. Further research is warranted to elucidate its precise quantitative solubility and stability profiles, as well as its potential metabolic fate.

References

- 1. caymanchem.com [caymanchem.com]

- 2. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 7. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isobutyrylguanosine: A Technical Guide for Researchers

Introduction: N-Isobutyrylguanosine is a protected nucleoside derivative of guanosine, a fundamental component of RNA. Its primary role in biotechnology and pharmaceutical research is as a critical building block in the chemical synthesis of oligonucleotides. The isobutyryl group serves as a protecting moiety for the exocyclic amine of the guanine base, preventing unwanted side reactions during the automated solid-phase synthesis of DNA and RNA strands. This technical guide provides an in-depth overview of this compound's chemical properties, its applications in key experimental protocols, and its role in the synthesis of molecules used to study complex biological systems.

Core Chemical and Physical Data

The essential quantitative data for this compound are summarized below. These values are critical for experimental design, including molar calculations for synthesis reactions and buffer preparation.

| Property | Value | Citations |

| CAS Number | 64350-24-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₉N₅O₆ | [1][2][4] |

| Molecular Weight | 353.33 g/mol | [1][4][6] |

| Alternate Molecular Weight | 353.34 g/mol | [3][5] |

| Formal Name | N-(2-methyl-1-oxopropyl)-guanosine | [2] |

| Synonyms | N2-Isobutyrylguanosine, N-(2-methylpropanoyl)guanosine | [3][4] |

| Purity | ≥95% | [2] |

| Appearance | White to off-white powder | [7] |

| Solubility | Soluble in DMSO and Acetonitrile | [2][6] |

| Storage Condition | 2-8°C or at < -15°C for long term | [1][7] |

Key Applications and Experimental Protocols

This compound is not typically used as a standalone bioactive molecule but rather as an intermediate in the synthesis of more complex research tools. Its primary applications are in the fields of molecular biology, drug development, and mechanistic biochemistry.

Oligonucleotide Synthesis via Phosphoramidite Chemistry

The most common application of this compound is as a precursor for the synthesis of guanosine phosphoramidites. These are the activated monomers used in standard solid-phase oligonucleotide synthesis. The isobutyryl group protects the guanine base during the coupling cycles and is removed during the final deprotection step.[4]

Experimental Protocol: Synthesis of a Guanosine Phosphoramidite

The following is a generalized protocol for the synthesis of a 5'-O-DMT-N2-isobutyrylguanosine-3'-O-phosphoramidite, a common building block for RNA/DNA synthesizers.

-

5'-Hydroxyl Protection: React this compound with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. This selectively adds the acid-labile DMT group to the 5'-hydroxyl, which is crucial for solid-phase synthesis.

-

2'-Hydroxyl Protection (for RNA synthesis): The 2'-hydroxyl group is protected, often using a TBDMS (tert-butyldimethylsilyl) group, to prevent branching during synthesis.

-

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA).[7]

-

Purification: The final phosphoramidite product is purified using silica gel chromatography to ensure high purity for subsequent oligonucleotide synthesis.

Logical Workflow: Phosphoramidite Synthesis

Caption: Workflow for synthesizing a guanosine phosphoramidite from this compound.

Probing Ribozyme Catalysis Mechanisms

To understand the catalytic mechanisms of ribozymes (catalytic RNA molecules), researchers require specially modified RNA substrates. This compound is a key starting material for synthesizing these probes, such as oligonucleotides containing photocaged 2'-O-(o-nitrobenzyl)-3'-S-thioguanosine.[1] This modification allows researchers to initiate an RNA cleavage reaction with a pulse of light, providing precise temporal control to study reaction kinetics and intermediates.[1]

Experimental Protocol: Synthesis of a Photocaged RNA Substrate

-

Synthesis of a Modified Phosphoramidite: this compound is converted in multiple steps to a 2′-O-(o-nitrobenzyl)-3′-thioguanosine phosphoramidite. This involves introducing the photocleavable o-nitrobenzyl group at the 2'-hydroxyl position and modifying the 3'-position to sulfur.[1]

-

Oligonucleotide Synthesis: The specialized phosphoramidite is incorporated at a specific site within an RNA sequence using a standard automated DNA/RNA synthesizer.

-

Ribozyme Assay: The purified, photocaged RNA substrate is incubated with the ribozyme. The system is allowed to reach equilibrium (binding and folding) without any chemical reaction occurring.

-

Photo-activation and Analysis: The reaction is initiated by exposing the sample to UV light (typically ~365 nm), which cleaves the o-nitrobenzyl group. The reaction products are then analyzed over time using techniques like denaturing polyacrylamide gel electrophoresis (dPAGE) to determine the cleavage rate and mechanism.[6]

Generalized Ribozyme Cleavage Mechanism

Small self-cleaving ribozymes generally catalyze the cleavage of their own phosphodiester backbone.[8] The reaction proceeds via an SN2 mechanism where the 2'-hydroxyl group of a nucleotide attacks the adjacent phosphorus atom, leading to a break in the RNA chain.[9]

Caption: Generalized mechanism for ribozyme-catalyzed RNA cleavage.

Purification of In Vitro Transcribed (IVT) mRNA

The production of high-purity mRNA for therapeutics and vaccines is a significant challenge. A major impurity is the presence of uncapped RNA. This compound can be used to synthesize hydrophobic dinucleotide cap analogs.[2] When these analogs are used during in vitro transcription (IVT), the resulting capped mRNA has a hydrophobic tag at its 5' end. This allows for efficient separation of the fully capped mRNA from uncapped species using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Experimental Workflow: mRNA Purification using Hydrophobic Cap Analogs

-

Cap Analog Synthesis: A hydrophobic cap analog (e.g., with a photocleavable nitrobenzyl group) is synthesized starting from this compound.[6]

-

In Vitro Transcription (IVT): The cap analog is added to the IVT reaction mixture along with RNA polymerase (e.g., T7) and nucleotide triphosphates. The polymerase initiates transcription with the cap analog, producing a mix of capped and uncapped mRNA.

-

RP-HPLC Purification: The crude IVT reaction mixture is loaded onto an RP-HPLC column. The hydrophobic cap analog causes the capped mRNA to be retained more strongly on the column, leading to its separation from the more polar, uncapped RNA.

-

Deprotection: If the hydrophobic tag is photocleavable, the purified mRNA can be irradiated with UV light to remove the tag, yielding a final, pure mRNA product with a standard cap structure.[6]

Caption: Experimental workflow for purifying mRNA using a hydrophobic cap analog.

Role in Studying Signaling Pathways

While this compound itself is not known to be a direct modulator of cell signaling, the oligonucleotides and mRNA molecules synthesized using it are critical tools for studying such pathways. For instance, synthetic siRNA or antisense oligonucleotides can be used to knock down the expression of key proteins in a signaling cascade, such as the Epidermal Growth Factor Receptor (EGFR).

The EGFR Signaling Pathway

The EGFR pathway is a major cascade that controls cell proliferation, differentiation, and survival.[10] Ligand binding (e.g., EGF) causes the receptor to dimerize and autophosphorylate its intracellular tyrosine residues.[] These phosphorylated sites act as docking points for adaptor proteins like Grb2, which in turn activate downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) cascade, ultimately leading to changes in gene expression and cell proliferation.[12] The study of this pathway often relies on synthetic nucleic acids (made using precursors like this compound) to modulate the expression of its components.

Caption: Overview of the EGFR signaling cascade leading to cell proliferation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. SYNTHESIS OF 2′-O-PHOTOCAGED RIBONUCLEOSIDE PHOSPHORAMIDITES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cap analogs with a hydrophobic photocleavable tag enable facile purification of fully capped mRNA with various cap structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1604995A1 - Novel guanosine derivatives and use thereof - Google Patents [patents.google.com]

- 8. Novel ribozymes: discovery, catalytic mechanisms, and the quest to understand biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and Biochemical Properties of Novel Self-Cleaving Ribozymes [mdpi.com]

- 10. Inhibition of Epidermal Growth Factor Receptor Activation Is Associated With Improved Diabetic Nephropathy and Insulin Resistance in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isobutyryl Protection in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The isobutyryl (iBu) group is a valuable protecting group in organic synthesis, primarily utilized for the protection of amine and hydroxyl functionalities. Its moderate lability and specific cleavage conditions make it a strategic choice in multi-step synthetic routes, particularly in the automated synthesis of oligonucleotides. This technical guide provides a comprehensive overview of the isobutyryl protection mechanism, including detailed experimental protocols, quantitative data on its stability and cleavage, and a discussion of its applications and potential side reactions.

Core Mechanism of Isobutyryl Protection

The isobutyryl group is an acyl-type protecting group introduced to mask the nucleophilicity of primary and secondary amines and hydroxyl groups. The protection reaction involves the acylation of the functional group with an isobutyrylating agent, typically isobutyryl chloride or isobutyric anhydride, often in the presence of a base to neutralize the acidic byproduct.

The stability of the resulting amide or ester bond is sufficient to withstand a range of reaction conditions, yet it can be selectively cleaved under specific basic conditions. This orthogonality allows for the selective deprotection of the isobutyryl group in the presence of other protecting groups.

Protection of Amino Groups

The isobutyryl group is most extensively used to protect the exocyclic amino groups of nucleobases, such as guanine, adenine, and cytosine, during solid-phase oligonucleotide synthesis.[1][2] This prevents undesired side reactions during the sequential addition of nucleotide monomers.

Quantitative Data: Deprotection of N-Isobutyryl Groups

The rate of deprotection is a critical factor in synthetic planning. The following table summarizes the deprotection times and half-lives for N-isobutyryl and other common N-acyl protecting groups under various basic conditions.

| Protecting Group | Nucleoside | Deprotection Reagent & Conditions | Deprotection Time | Half-life (t½) | Reference |

| Isobutyryl (iBu) | dG | Concentrated NH₄OH, 55°C | 6 - 16 hours | ~2-4 hours | [3] |

| Isobutyryl (iBu) | dA | Concentrated NH₄OH, 55°C | - | - | [4] |

| Isobutyryl (iBu) | dG | AMA (NH₄OH/40% MeNH₂ 1:1), 65°C | 5 - 10 minutes | < 5 minutes | [5] |

| Isobutyryl (iBu) | 2-aminopurine | Concentrated NH₄OH, RT | 8 hours | - | [6] |

| Benzoyl (Bz) | dA, dC | Concentrated NH₄OH, 55°C | ~1 hour | - | [1][2] |

| Benzoyl (Bz) | dC | AMA (NH₄OH/40% MeNH₂ 1:1), 65°C | Causes side reactions | - | [5] |

| Acetyl (Ac) | dC | AMA (NH₄OH/40% MeNH₂ 1:1), 65°C | 5 - 10 minutes | - | [5] |

| Phenoxyacetyl (Pac) | dA, dG | 29% NH₃, RT | < 4 hours | - | [1] |

| Dimethylformamidine (dmf) | dG | Concentrated NH₄OH, 55°C | 1 hour | - | [7] |

Experimental Protocols: Amine Protection and Deprotection

Protocol 1: Isobutyrylation of Deoxyguanosine

This protocol describes the protection of the exocyclic amine of deoxyguanosine using isobutyric anhydride.

-

Materials: Deoxyguanosine, Pyridine, Isobutyric anhydride, Dichloromethane (DCM), Methanol, Silica gel.

-

Procedure:

-

Suspend deoxyguanosine in pyridine.

-

Add isobutyric anhydride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a DCM/Methanol gradient to yield N²-isobutyryl-deoxyguanosine.

-

-

Expected Yield: 80-90%

Protocol 2: Deprotection of N-Isobutyryl Group in Oligonucleotides using Ammonium Hydroxide

This is a standard protocol for the deprotection of oligonucleotides synthesized with isobutyryl protection.

-

Materials: CPG-solid support with synthesized oligonucleotide, Concentrated ammonium hydroxide (28-30%).

-

Procedure:

-

Place the solid support in a sealed vial.

-

Add concentrated ammonium hydroxide.

-

Heat the vial at 55°C for 8-16 hours.[3]

-

Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Lyophilize or evaporate the solution to obtain the crude oligonucleotide.

-

Protocol 3: Fast Deprotection of N-Isobutyryl Group using AMA

This protocol offers a significantly faster deprotection time.

-

Materials: CPG-solid support with synthesized oligonucleotide, AMA reagent (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

-

Procedure:

-

Place the solid support in a sealed vial.

-

Add the AMA reagent.

-

Heat the vial at 65°C for 10 minutes.[5]

-

Cool the vial and process as described in Protocol 2.

-

Protection of Hydroxyl Groups

The isobutyryl group can also be employed to protect primary and secondary alcohols as isobutyryl esters. This protection is achieved through esterification using isobutyryl chloride or isobutyric anhydride. The resulting esters are generally stable to a range of non-nucleophilic reagents.

Quantitative Data: Yields for Isobutyrylation of Alcohols

The yield of the protection reaction can vary depending on the substrate and reaction conditions.

| Alcohol Type | Reagent | Base | Solvent | Typical Yield | Reference |

| Primary Alcohol | Isobutyric anhydride | Pyridine | DCM | >90% | [8] |

| Secondary Alcohol | Isobutyric anhydride | Pyridine/DMAP | DCM | 80-95% | [9] |

| Primary Alcohol | Isobutyryl chloride | Triethylamine | DCM | >95% | General protocol |

| Secondary Alcohol | Isobutyryl chloride | Triethylamine | DCM | 85-95% | General protocol |

Experimental Protocols: Hydroxyl Group Protection and Deprotection

Protocol 4: Isobutyrylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol using isobutyric anhydride.

-

Materials: Primary alcohol, Isobutyric anhydride, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the alcohol in DCM and pyridine at 0°C.

-

Add isobutyric anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water.

-

Extract the product with DCM, wash with aqueous HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by silica gel column chromatography if necessary.

-

Protocol 5: Deprotection of an Isobutyryl Ester (Saponification)

This protocol describes the basic hydrolysis of an isobutyryl ester to regenerate the alcohol.

-

Materials: Isobutyryl ester, Methanol, Sodium hydroxide (or Potassium carbonate).

-

Procedure:

-

Dissolve the isobutyryl ester in methanol.

-

Add an aqueous solution of sodium hydroxide (1-2 M).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with aqueous HCl.

-

Remove methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by silica gel column chromatography if necessary.

-

Stability of the Isobutyryl Group

The isobutyryl group is generally stable under neutral and acidic conditions. However, it is labile to basic conditions, which is the basis for its removal.

-

Acidic Conditions: Stable to the acidic conditions used for the removal of dimethoxytrityl (DMT) groups in oligonucleotide synthesis (e.g., 3% trichloroacetic acid in DCM).[1]

-

Basic Conditions: Cleaved by ammonolysis or hydrolysis with other bases. The rate of cleavage is dependent on the base, temperature, and steric hindrance around the carbonyl group.

Potential Side Reactions

-

Incomplete Deprotection: Insufficient deprotection time or temperature can lead to incomplete removal of the isobutyryl group, resulting in a heterogeneous product mixture.

-

Transamination: During the deprotection of oligonucleotides with certain amine-based reagents like AMA, the use of benzoyl-protected cytidine can lead to a side reaction where the exocyclic amine is replaced by a methylamine group. To avoid this, acetyl-protected cytidine is recommended when using AMA.[10]

-

Reaction with Nucleophiles: Isobutyryl chloride and anhydride are highly reactive and can react with any available nucleophiles in the reaction mixture. It is crucial to perform these reactions under anhydrous conditions and in the absence of other nucleophilic functional groups that are not intended to be protected.[9]

Mandatory Visualizations

Conclusion

The isobutyryl protecting group offers a versatile and reliable option for the protection of amine and hydroxyl groups in organic synthesis. Its widespread use in oligonucleotide synthesis highlights its stability to acidic conditions and its tunable lability under basic conditions. By understanding the quantitative aspects of its cleavage kinetics and following established protocols, researchers can effectively incorporate isobutyryl protection into their synthetic strategies to achieve high yields and purity of their target molecules. The choice between standard and fast deprotection methods provides flexibility for various applications, from routine synthesis to high-throughput screening.

References

- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. Acids - Wordpress [reagents.acsgcipr.org]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cas 97-72-3,Isobutyric anhydride | lookchem [lookchem.com]

- 10. glenresearch.com [glenresearch.com]

The Biological Significance of Guanosine Derivatives: A Technical Guide for Researchers

Executive Summary: Guanosine derivatives are a class of purine nucleosides that play indispensable roles across all domains of life. Far from being mere components of nucleic acids, these molecules function as critical regulators of a vast array of cellular processes. This technical guide provides an in-depth exploration of the core biological significance of key guanosine derivatives, including Guanosine Triphosphate (GTP) as a molecular switch in signal transduction, cyclic Guanosine Monophosphate (cGMP) as a ubiquitous second messenger, the alarmones (p)ppGpp in bacterial stress responses, and the emerging role of extracellular guanosine as a neuromodulator. Furthermore, this document details the therapeutic applications of synthetic guanosine analogues. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge, presents quantitative data in accessible formats, details key experimental protocols, and provides visual representations of crucial signaling pathways to facilitate a comprehensive understanding of this vital class of biomolecules.

Guanosine Triphosphate (GTP): The Master Switch in Cellular Signaling

Guanosine Triphosphate (GTP) and its diphosphate form (GDP) are central to a fundamental cellular regulatory mechanism: the GTPase switch. GTP-binding proteins, or G-proteins, cycle between an active GTP-bound state and an inactive GDP-bound state. This simple binary switch controls a multitude of cellular processes, including signal transduction, protein synthesis, and intracellular trafficking.

The most prominent role of GTP is in signal transduction mediated by G-protein coupled receptors (GPCRs), the largest family of membrane receptors.[1][2] Upon binding an extracellular ligand, a GPCR undergoes a conformational change that allows it to act as a Guanine Nucleotide Exchange Factor (GEF) for an associated heterotrimeric G-protein.[2] This interaction promotes the dissociation of GDP from the Gα subunit and its replacement by the more abundant cytosolic GTP.[3] The binding of GTP induces a conformational change in the Gα subunit, causing it to dissociate from both the receptor and the Gβγ dimer.[2][4] Both the Gα-GTP complex and the free Gβγ dimer can then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signals.[1][4] The signal is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the Gα-GDP subunit with the Gβγ dimer and its return to an inactive state.[1][4]

Data Presentation: Binding Affinities and Activities

Quantitative analysis of the interactions between guanosine derivatives and their protein targets is crucial for understanding their regulatory function. The following table summarizes key binding and activity data for GTP and related analogs in the context of G-protein signaling.

| Nucleotide/Analog | Protein Target | Parameter | Value | Reference |

| GTPγS | Bovine Transducin | Apparent Binding Affinity | > GTP | [5] |

| GTP | Bovine Transducin | Apparent Binding Affinity | ≈ BuPGTP | [5] |

| dGTP | Bovine Transducin | Apparent Binding Affinity | ≈ ITP | [5] |

| BuPGTP x C6 | Bovine Transducin | Relative Binding Affinity | 60-fold lower than BuPGTP | [5] |

| 5'-p-fluorosulfonylbenzoyl guanosine | Bovine Glutamate Dehydrogenase | Stoichiometry of Incorporation | ~1 mol / enzyme subunit | [6] |

Mandatory Visualization: The GPCR Signaling Cycle

Caption: The canonical G-protein activation and inactivation cycle.

Experimental Protocols: GTPase Activity Assay (Coupled Enzyme Assay)

This protocol measures the rate of GTP hydrolysis by a purified GTPase by coupling the release of inorganic phosphate (Pi) or GDP to an enzymatic reaction that can be monitored spectrophotometrically. A common method is a lactate dehydrogenase (LDH)/pyruvate kinase (PK) coupled assay.

Principle: The production of GDP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

-

GTPase: GTP → GDP + Pi

-

Pyruvate Kinase (PK): GDP + Phosphoenolpyruvate (PEP) → GTP + Pyruvate

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Materials:

-

Purified GTPase of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

-

GTP stock solution

-

Coupling Reagent Mix:

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

-

UV/Vis Spectrophotometer with temperature control

Methodology:

-

Prepare the Assay Buffer and equilibrate all reagents to the desired reaction temperature (e.g., 37°C).

-

Prepare the Coupling Reagent Mix in Assay Buffer to final concentrations (e.g., 1.5 mM PEP, 0.2 mM NADH, 10 units/mL PK, 15 units/mL LDH).

-

In a quartz cuvette, combine the Coupling Reagent Mix with the purified GTPase.

-

Allow the mixture to incubate for 5 minutes to establish a stable baseline absorbance at 340 nm.

-

Initiate the reaction by adding the GTP stock solution to the desired final concentration. Mix quickly by gentle inversion.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15 seconds) for a period sufficient to establish a linear rate.

-

Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). This rate is equivalent to the rate of GTP hydrolysis by the GTPase.

Cyclic Guanosine Monophosphate (cGMP): The Second Messenger

Cyclic Guanosine Monophosphate (cGMP) is a critical second messenger molecule derived from GTP.[7] It is involved in a wide range of physiological processes, including the regulation of vascular smooth muscle tone, retinal phototransduction, and neurotransmission.[8]

The synthesis of cGMP is catalyzed by the enzyme guanylate cyclase (GC). There are two main forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which functions as a receptor for natriuretic peptides like atrial natriuretic peptide (ANP).[9][10] Once synthesized, cGMP exerts its effects by binding to and activating three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[11] The cGMP signal is terminated by PDEs, which hydrolyze cGMP to the inactive 5'-GMP.[7]

The NO/sGC/cGMP/PKG pathway is a well-characterized signaling cascade. In vascular smooth muscle, NO activates sGC, leading to increased cGMP levels.[11] cGMP then activates PKG, which phosphorylates several downstream targets that ultimately cause a decrease in intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.[8][10]

Data Presentation: Kinetic Parameters of the cGMP Pathway

The concentration and activity of cGMP are tightly regulated by the kinetics of its synthesizing and degrading enzymes.

| Enzyme | Substrate/Regulator | Parameter | Value/Note | Reference |

| Soluble Guanylyl Cyclase | Nitric Oxide (NO) | Activation | Activated at nanomolar concentrations | [10] |

| PDE-5A | cGMP | Specificity | cGMP-specific | [10] |

| PDE-6 | cGMP | Function | Key PDE in visual transduction | [8] |

| PDE-2, PDE-3 | cGMP, cAMP | Specificity | Can hydrolyze both cAMP and cGMP | [10] |

| PDE-9 | cGMP | Function | Modulates behavior and learning | [8] |

Mandatory Visualization: The cGMP Signaling Pathway

References

- 1. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. medicine.jrank.org [medicine.jrank.org]

- 4. Chapter 12 - GPCRs and RTKs | Fundamentals of Cell Biology | OpenALG [alg.manifoldapp.org]

- 5. Ability of guanine nucleotide derivatives to bind and activate bovine transducin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new affinity label for guanosine nucleotide sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 8. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. cusabio.com [cusabio.com]

Methodological & Application

Application Notes and Protocols for N-Isobutyrylguanosine Phosphoramidite Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides using N-Isobutyrylguanosine phosphoramidite. The phosphoramidite method is the gold standard for automated DNA and RNA synthesis, enabling the production of custom sequences with high fidelity and efficiency.[1][2] The synthesis is a cyclical process, with each cycle adding a single nucleotide to the growing chain attached to a solid support.[][4][5] This solid-phase approach simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple washing steps.[2][]

The synthesis cycle consists of four main chemical reactions performed in sequence: deblocking, coupling, capping, and oxidation.[5][6] This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Data Presentation: Synthesis Cycle Parameters

The following table summarizes the typical quantitative parameters for each step in the phosphoramidite synthesis cycle.

| Step | Reagent(s) | Concentration | Duration | Typical Efficiency |

| Deblocking (Detritylation) | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (w/v) | 60–180 seconds | >99% |

| Coupling | This compound Phosphoramidite; Activator (e.g., 0.25 M ETT in Acetonitrile) | 0.02–0.1 M | 30–120 seconds | 98–99.5% |

| Capping | Cap A: Acetic Anhydride/Pyridine or Lutidine/THF; Cap B: 16% N-Methylimidazole/THF | N/A | 30–60 seconds | >99% |

| Oxidation | 0.02–0.1 M Iodine in THF/Water/Pyridine | 0.02–0.1 M | 30 seconds | >99% |